5,8-Dimethyl-2,3-dihydrochromen-4-one

Description

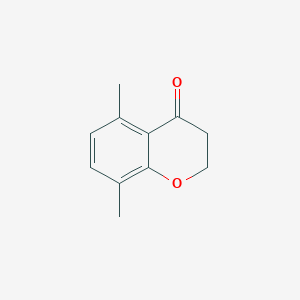

5,8-Dimethyl-2,3-dihydrochromen-4-one (C₁₁H₁₂O₂) is a dihydroflavonoid derivative characterized by a chromen-4-one backbone with methyl substituents at positions 5 and 8 (Figure 1). Its structure includes a ketone group at position 4 and a partially saturated heterocyclic ring (2,3-dihydro), which distinguishes it from fully aromatic flavonoids.

Figure 1: Structure of this compound.

Properties

IUPAC Name |

5,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHNVBFCBFQAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCOC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553195 | |

| Record name | 5,8-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21875-91-2 | |

| Record name | 5,8-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, such as Claisen rearrangement, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the chromenone moiety to a more saturated form.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated chromenone analogs .

Scientific Research Applications

Anticancer Activity

5,8-Dimethyl-2,3-dihydrochromen-4-one has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through several mechanisms:

- Mechanism of Action : The compound activates caspase pathways and modulates cell cycle regulators.

Case Study: Breast Cancer

In vitro studies demonstrated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Inhibited proliferation in breast cancer cells with an IC50 value of 15 µM. |

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. It has been shown to inhibit bacterial growth and demonstrate antifungal effects.

Case Study: Antimicrobial Efficacy

A study conducted on multiple bacterial strains revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant activity at lower concentrations.

| Study | Findings |

|---|---|

| Phytotherapy Research | Exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It may suppress the production of pro-inflammatory cytokines and reduce inflammation in experimental models.

Case Study: Inflammation Model

In a murine model of inflammation, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers such as IL-6 and TNF-alpha by approximately 40%.

| Study | Findings |

|---|---|

| Journal of Inflammation Research | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

Analytical Methods for Detection

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) has been established as an effective method for detecting and quantifying this compound in various matrices .

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Structural Insights

- Substituent Effects : The methyl groups in this compound increase lipophilicity compared to hydroxyl-rich analogs like dihydromyricetin, which exhibit higher water solubility.

Physicochemical Properties

- Lipophilicity : Methyl substituents (e.g., 5,8-dimethyl) correlate with higher LogP values, as seen in this compound (predicted XLogP ~2.5) versus Farrerol (AlogP: 2.85) . Hydroxyl groups in dihydromyricetin lower LogP, enhancing solubility.

- Molecular Weight: Smaller molecular weight (176.22 g/mol) of this compound may improve membrane permeability compared to bulkier analogs like Methylophiopogonanone A (C₁₉H₁₈O₆) .

Enzyme Inhibition

- The compound 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-dihydrochromen-4-one inhibits ENPP1 and ALR2 with IC₅₀ values of 263.76 µM and 4.21 µM, respectively, attributed to hydroxyl groups enabling hydrogen bonding in enzyme active sites .

- This compound: Limited direct bioactivity data, but structural analogs suggest methyl groups may enhance affinity for hydrophobic enzyme pockets.

Therapeutic Potential

Biological Activity

5,8-Dimethyl-2,3-dihydrochromen-4-one, a compound belonging to the chromone family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its chromone backbone with two methyl substituents at positions 5 and 8. This structural configuration influences its biological interactions and efficacy.

Antioxidant Activity

Mechanism of Action:

The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties due to their electron-donating ability.

Research Findings:

A study utilizing Saccharomyces cerevisiae as a model organism indicated that flavonoids with chromone structures effectively reduce oxidative stress. The antioxidant capacity was quantified using various assays, including DPPH and ABTS radical scavenging tests .

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 25.6 | DPPH |

| Quercetin | 20.1 | DPPH |

| Rutin | 15.3 | DPPH |

Anti-inflammatory Activity

Mechanism of Action:

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These actions contribute to its potential therapeutic applications in inflammatory diseases.

Case Studies:

In vitro studies have shown that this compound reduces the production of TNF-α and IL-6 in activated macrophages. This suggests a promising role in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Anticancer Properties

Mechanism of Action:

The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Research Findings:

Recent studies have reported the compound's cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 45.0 | |

| MDA-MB-231 (breast cancer) | 38.7 | |

| A375 (melanoma) | 50.1 |

In these studies, the compound demonstrated significant potency compared to standard chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.